1-(furan-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a trimethoxyphenyl group, and a pyrazolopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and trimethoxyphenyl intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Furan Ring Formation: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Trimethoxyphenyl Group Introduction: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Coupling Reactions: The intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the pyrazolopyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, nickel
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: Shares a similar core structure but differs in the substituents attached to the core.
1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: Contains different functional groups, leading to variations in chemical reactivity and biological activity.
The uniqueness of 1-(2-FURYLMETHYL)-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H21N3O5/c1-25-16-7-6-13(18(26-2)19(16)27-3)14-9-17(24)22-20-15(14)10-21-23(20)11-12-5-4-8-28-12/h4-8,10,14H,9,11H2,1-3H3,(H,22,24) |
InChI Key |
KUDDHEDLPKVBAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)OC)OC |
Origin of Product |
United States |
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